5-Hydroxybicyclo[5.2.0]nona-1,4,6-trien-3-one
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Overview
Description
5-Hydroxybicyclo[5.2.0]nona-1,4,6-trien-3-one is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a bicyclo[5.2.0]nonane core with hydroxyl and ketone functional groups, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxybicyclo[5.2.0]nona-1,4,6-trien-3-one can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile undergo a cycloaddition reaction to form the bicyclic core. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as recrystallization or chromatography to isolate the desired product. The scalability of the reaction and the availability of starting materials are crucial factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxybicyclo[5.2.0]nona-1,4,6-trien-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the hydroxyl or ketone positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or halides under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ketone group can produce an alcohol .
Scientific Research Applications
5-Hydroxybicyclo[5.2.0]nona-1,4,6-trien-3-one has several scientific research applications:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential biological activity, such as anti-inflammatory or anticancer properties, is of interest for drug development.
Mechanism of Action
The mechanism of action of 5-Hydroxybicyclo[5.2.0]nona-1,4,6-trien-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ketone functional groups play a crucial role in these interactions, facilitating binding to active sites or altering the compound’s reactivity. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.3.0]nonane: Another bicyclic compound with a different ring structure.
Bicyclo[3.3.1]nonane: Known for its biological activity and use in asymmetric catalysis.
Bicyclo[4.2.0]octa-1,5,7-triene: A structurally related compound used in synthetic chemistry.
Uniqueness
5-Hydroxybicyclo[5.2.0]nona-1,4,6-trien-3-one is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Properties
Molecular Formula |
C9H8O2 |
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Molecular Weight |
148.16 g/mol |
IUPAC Name |
5-hydroxybicyclo[5.2.0]nona-1,4,6-trien-3-one |
InChI |
InChI=1S/C9H8O2/c10-8-3-6-1-2-7(6)4-9(11)5-8/h3-5,10H,1-2H2 |
InChI Key |
PWLQRSVAXGPPTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=O)C=C(C=C21)O |
Origin of Product |
United States |
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